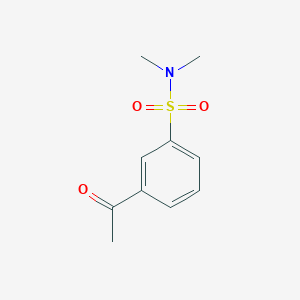

3-acetyl-N,N-dimethylbenzene-1-sulfonamide

Description

Significance and Context within Sulfonamide Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry and chemical synthesis. ajchem-b.comajchem-b.com Historically lauded for their antibacterial properties, sulfonamides have since evolved into a versatile class of compounds with a wide array of biological activities, including antiviral, antidiabetic, and anticancer properties. ajchem-b.comajchem-b.comresearchgate.net The significance of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide lies in its dual functionality. The N,N-dimethylsulfonamide group provides a stable, polar moiety, while the acetyl group offers a reactive site for further chemical transformations.

The meta-substitution pattern is particularly noteworthy. Research into benzenesulfonamide (B165840) derivatives has indicated that the substitution pattern on the benzene (B151609) ring significantly influences the compound's biological activity and physical properties. This makes compounds like 3-acetyl-N,N-dimethylbenzene-1-sulfonamide valuable tools for medicinal chemists exploring structure-activity relationships. Furthermore, the N,N-dimethyl substitution on the sulfonamide nitrogen alters its chemical reactivity and potential for biological interactions compared to primary or secondary sulfonamides.

Role as a Precursor in Advanced Organic Synthesis

The true value of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide in contemporary research is its role as a versatile building block for more complex molecules. The acetyl group, a ketone, is a highly reactive functional group that can participate in a wide range of organic reactions. This allows for the elaboration of the molecule in numerous ways, making it a key starting material for the synthesis of diverse chemical scaffolds.

For instance, the acetyl group can undergo reactions such as aldol (B89426) condensations, reductions to alcohols, and various nucleophilic additions. These transformations enable the introduction of new carbon-carbon and carbon-heteroatom bonds, paving the way for the construction of intricate molecular architectures. The sulfonamide moiety, being relatively stable, often remains intact throughout these synthetic sequences, providing a consistent structural element in the final products. While specific, publicly documented examples of its use in multi-step, advanced syntheses are not widespread, its potential is evident from the reactivity of its functional groups. The synthesis of various heterocyclic compounds often utilizes acetyl-substituted aromatic precursors.

A known synthetic route to 3-acetyl-N,N-dimethylbenzene-1-sulfonamide itself involves the reaction of 3-acetylbenzenesulfonyl fluoride (B91410) with dimethylamine (B145610) hydrochloride in the presence of a base. This straightforward preparation makes it an accessible starting material for synthetic chemists.

Table 1: Synthesis of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide

| Reactants | Reagents | Product |

|---|

Historical Perspective of Relevant Sulfonamide Architectures

The history of sulfonamides dates back to the early 20th century with the discovery of their antibacterial properties, famously exemplified by Prontosil. openaccesspub.org This initial discovery spurred extensive research into sulfanilamide (B372717) and its derivatives, leading to the development of a wide range of "sulfa drugs." openaccesspub.org These early sulfonamides were primarily characterized by an amino group para to the sulfonamide moiety, which was found to be crucial for their antibacterial mechanism of action.

Over time, the focus of sulfonamide research expanded beyond antibacterial agents. ajchem-b.comajchem-b.comresearchgate.net Chemists began to explore the synthesis and application of sulfonamides with different substitution patterns and functional groups, leading to the discovery of new therapeutic applications. This evolution marked a shift from viewing sulfonamides solely as antibacterial agents to recognizing them as a privileged scaffold in medicinal chemistry. The development of non-antibacterial sulfonamides, such as diuretics, hypoglycemic agents, and carbonic anhydrase inhibitors, highlighted the versatility of this chemical class. drugbank.com

The emergence of sulfonamide architectures bearing functional groups like the acetyl group represents a further diversification of this field. These "second-generation" functionalized sulfonamides are designed not necessarily for direct biological activity themselves, but as key intermediates for the construction of more complex and targeted molecules. This reflects a maturation of the field, where the focus has expanded from simple derivatives to the strategic use of sulfonamides as building blocks in modern organic synthesis.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 3-acetyl-N,N-dimethylbenzene-1-sulfonamide |

| 3-acetylbenzenesulfonyl fluoride |

| Dimethylamine hydrochloride |

| Prontosil |

Properties

IUPAC Name |

3-acetyl-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-8(12)9-5-4-6-10(7-9)15(13,14)11(2)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYOVMIYBUJTFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 3 Acetyl N,n Dimethylbenzene 1 Sulfonamide

Reactions at the Acetyl Moiety

The acetyl group, a methyl ketone attached to the benzene (B151609) ring, is a versatile functional group that readily undergoes a variety of chemical transformations. These reactions primarily involve the electrophilic carbonyl carbon and the acidic α-methyl protons.

The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack, leading to a range of condensation and addition products. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecular architectures.

Aldol (B89426) and Claisen-Schmidt Condensations: The acetyl group can participate in base- or acid-catalyzed aldol condensations with other carbonyl compounds. For instance, in a Claisen-Schmidt condensation, 3-acetyl-N,N-dimethylbenzene-1-sulfonamide can react with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) to form a chalcone (B49325) derivative. This reaction proceeds via the formation of an enolate at the α-methyl position, which then acts as a nucleophile.

Wittig and Horner-Wadsworth-Emmons Reactions: The carbonyl group can be converted to an alkene through reactions with phosphorus ylides (Wittig reaction) or phosphonate (B1237965) carbanions (Horner-Wadsworth-Emmons reaction). acs.orgwikipedia.orgorganic-chemistry.org These reactions are highly valuable for the stereoselective synthesis of alkenes. The Horner-Wadsworth-Emmons reaction, in particular, often provides excellent E-selectivity. wikipedia.orgorganic-chemistry.org

Mannich Reaction: The Mannich reaction, a three-component condensation of an active hydrogen compound (in this case, the methyl group of the acetyl moiety), formaldehyde, and a primary or secondary amine, can be employed to introduce an aminomethyl group at the α-position. researchgate.netuva.es This reaction provides a route to β-amino ketones, which are valuable synthetic intermediates. researchgate.net

Reductive Amination: The carbonyl group can be transformed into an amine through reductive amination. This process involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, followed by reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

| Reaction Type | Reagents | Product Type |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., NaOH) | Chalcone derivative |

| Wittig Reaction | Phosphorus ylide | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Base | (E)-Alkene |

| Mannich Reaction | Formaldehyde, Amine, Acid/Base catalyst | β-Amino ketone |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH3CN) | Amine |

The methyl group adjacent to the carbonyl (the α-position) possesses acidic protons due to the electron-withdrawing nature of the carbonyl group. This acidity allows for a variety of functionalization reactions.

Halogenation: In the presence of a base or acid catalyst, the α-methyl group can be halogenated with reagents such as bromine (Br2) or N-bromosuccinimide (NBS). This reaction proceeds through an enol or enolate intermediate. The resulting α-halo ketone is a versatile intermediate for further nucleophilic substitution reactions.

Alkylation: The α-protons can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then be alkylated by reaction with an alkyl halide. This allows for the introduction of various alkyl groups at the α-position, extending the carbon chain.

Transformations Involving the Sulfonamide Group

The N,N-dimethylsulfonamide group is generally stable but can undergo specific transformations under certain conditions. These reactions primarily target the nitrogen-substituents or the sulfonyl group itself.

N-Dealkylation: The N,N-dimethylsulfonamide moiety can undergo N-dealkylation to yield the corresponding N-methylsulfonamide or the primary sulfonamide. This transformation can be achieved using various reagents, including certain strong acids or specific enzymatic systems. Metabolic N-dealkylation is a known pathway for drugs containing N,N-dialkylamino moieties. acs.org

Reduction to Thiols: While the reduction of sulfonamides to thiols is a challenging transformation, certain strong reducing agents can effect this conversion. For instance, lithium aluminum hydride (LiAlH4) has been used in some cases to reduce sulfonamides to the corresponding thiols.

Conversion to Sulfonyl Chlorides: Although not a direct reaction of the sulfonamide, related sulfonic acids can be converted to sulfonyl chlorides using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). organic-chemistry.org These sulfonyl chlorides are then precursors for the synthesis of various sulfonamide derivatives. organic-chemistry.org The direct conversion of sulfonamides to sulfonyl chlorides is less common but can be achieved under specific conditions. nih.gov

| Transformation | Typical Reagents | Product |

| N-Dealkylation | Strong acids, specific enzymes | N-methylsulfonamide, Primary sulfonamide |

| Reduction to Thiol | Strong reducing agents (e.g., LiAlH4) | Thiol |

| Conversion to Sulfonyl Chloride (from sulfonic acid) | SOCl2, PCl5 | Sulfonyl Chloride |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing acetyl and sulfonamide groups. Both the acetyl group and the N,N-dimethylsulfonamide group are electron-withdrawing and are meta-directors. Therefore, electrophilic substitution is expected to occur at the positions meta to both groups, which would be the 5-position. However, the combined deactivating effect of both groups will make the ring significantly less reactive than benzene itself, often requiring harsh reaction conditions.

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, likely at the 5-position.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) to install a halogen atom on the ring.

Friedel-Crafts Acylation and Alkylation: The Friedel-Crafts reactions are generally difficult on strongly deactivated rings. youtube.comchemistryjournals.netchemguide.co.uk Therefore, acylation or alkylation of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide is expected to be challenging and may require forcing conditions, if it proceeds at all.

Directed Ortho-Metalation: The sulfonamide group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho position by a strong base like n-butyllithium. acs.orgnih.govacs.orgresearchgate.netrsc.org This would lead to the formation of a lithiated species at the 2- or 4-position, which can then be quenched with various electrophiles to introduce a substituent at that position. This provides a powerful method for regioselective functionalization that is complementary to electrophilic aromatic substitution.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO3, H2SO4 | 5-Nitro-3-acetyl-N,N-dimethylbenzene-1-sulfonamide |

| Bromination | Br2, FeBr3 | 5-Bromo-3-acetyl-N,N-dimethylbenzene-1-sulfonamide |

| Directed Ortho-Metalation | n-BuLi, then Electrophile (E+) | 2-E- or 4-E-3-acetyl-N,N-dimethylbenzene-1-sulfonamide |

Heterocyclic Ring Formation from 3-acetyl-N,N-dimethylbenzene-1-sulfonamide

The transformation of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide into various heterocyclic systems would involve the chemical manipulation of its acetyl functional group and the aromatic ring. The acetyl group, with its α-protons and carbonyl carbon, is a prime site for condensation and cyclization reactions.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction used to generate 1,4-dihydropyridines. nih.govnih.gov This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. asianpubs.org

For 3-acetyl-N,N-dimethylbenzene-1-sulfonamide to be utilized in a Hantzsch-type synthesis, it would need to function as the β-ketoester component. However, the reactivity of the acetyl group in this specific sulfonamide for such a condensation has not been documented in the reviewed literature. A hypothetical reaction scheme could involve the reaction of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide with an aldehyde and another equivalent of a β-ketoester in the presence of a nitrogen donor.

Table 1: Hypothetical Reactants for Hantzsch Synthesis of a Dihydropyridine Derivative

| Role | Reactant |

| β-Keto Component 1 | 3-acetyl-N,N-dimethylbenzene-1-sulfonamide |

| Aldehyde | Benzaldehyde (example) |

| β-Keto Component 2 | Ethyl acetoacetate (B1235776) (example) |

| Nitrogen Source | Ammonium acetate |

The successful execution of this reaction would depend on the relative reactivity of the methyl protons α to the carbonyl group in 3-acetyl-N,N-dimethylbenzene-1-sulfonamide.

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes. nih.govresearchgate.netresearchgate.net This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. nih.gov

To form a thiophene (B33073) analogue from 3-acetyl-N,N-dimethylbenzene-1-sulfonamide, the acetyl group would serve as the ketone component. The reaction would proceed by condensation with a compound containing an activated methylene (B1212753) group (e.g., malononitrile) and elemental sulfur in the presence of a base like morpholine (B109124) or triethylamine. This would theoretically lead to a polysubstituted thiophene bearing the 3-(N,N-dimethylsulfamoyl)phenyl group. However, specific literature precedence for this transformation using 3-acetyl-N,N-dimethylbenzene-1-sulfonamide is not available.

Table 2: Potential Reactants for Gewald Synthesis of a Thiophene Analogue

| Role | Reactant |

| Ketone Component | 3-acetyl-N,N-dimethylbenzene-1-sulfonamide |

| Activated Methylene Compound | Malononitrile (example) |

| Sulfur Source | Elemental Sulfur |

| Base | Morpholine (example) |

The synthesis of pyridine, thiazole (B1198619), chromene, and benzochromene derivatives often involves condensation reactions where an activated methyl or methylene group adjacent to a carbonyl is a key reactive site.

For the synthesis of pyridine derivatives , one could envision a reaction pathway involving the condensation of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide with enamines or other activated carbonyl compounds, followed by cyclization and aromatization.

The formation of a thiazole ring typically involves the reaction of an α-haloketone with a thioamide (Hantzsch thiazole synthesis). organic-chemistry.orgresearchgate.netyoutube.com To utilize 3-acetyl-N,N-dimethylbenzene-1-sulfonamide, it would first need to be halogenated at the α-position of the acetyl group. The resulting α-halo-3-acetyl-N,N-dimethylbenzene-1-sulfonamide could then, in principle, be reacted with a thioamide to form the corresponding thiazole derivative.

Chromene and benzochromene synthesis often proceeds through the reaction of a phenol (B47542) with a β-ketoester or a similar 1,3-dicarbonyl compound. nih.govekb.egresearchgate.net Alternatively, reactions involving salicylaldehydes and active methylene compounds are common. mdpi.comacgpubs.org The direct involvement of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide in these classical chromene syntheses is not immediately apparent from its structure without significant prior functionalization.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For "3-acetyl-N,N-dimethylbenzene-1-sulfonamide," both ¹H and ¹³C NMR would provide definitive information on the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of "3-acetyl-N,N-dimethylbenzene-1-sulfonamide" is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would show a complex pattern of splitting due to the meta-substitution, while the aliphatic region would contain sharp singlets for the acetyl and N,N-dimethyl groups.

The expected chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (B1202638) (TMS) are detailed in the table below. The aromatic protons are anticipated to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing acetyl and sulfonamide groups. The protons of the N,N-dimethyl groups would be observed as a singlet, as would the protons of the acetyl methyl group, though at a slightly more downfield position due to the proximity of the carbonyl group.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.5 - 8.2 | Multiplet | 4H |

| N(CH₃)₂ | ~2.7 | Singlet | 6H |

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Each unique carbon atom in "3-acetyl-N,N-dimethylbenzene-1-sulfonamide" would give rise to a distinct signal. The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing around 197 ppm. The aromatic carbons would produce a series of signals in the range of 120-140 ppm, with the carbons directly attached to the electron-withdrawing groups showing more significant downfield shifts. The carbons of the N,N-dimethyl and acetyl methyl groups would appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~197 |

| Aromatic C-S | ~140 |

| Aromatic C-C=O | ~138 |

| Aromatic C-H | 125 - 135 |

| N(CH₃)₂ | ~38 |

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of "3-acetyl-N,N-dimethylbenzene-1-sulfonamide" would be characterized by strong absorption bands corresponding to the carbonyl group of the ketone and the sulfonyl group of the sulfonamide.

The most prominent feature would be the sharp, strong absorption band for the C=O stretch of the aromatic ketone, which is expected in the range of 1680-1700 cm⁻¹. brainly.com The sulfonamide group would be identified by two strong stretching vibrations for the S=O bonds, typically appearing asymmetrically around 1350 cm⁻¹ and symmetrically around 1160 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C=O (Ketone) | Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| S=O (Sulfonamide) | Asymmetric Stretch | ~1350 | Strong |

| S=O (Sulfonamide) | Symmetric Stretch | ~1160 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For "3-acetyl-N,N-dimethylbenzene-1-sulfonamide" (C₁₀H₁₃NO₃S), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion. youtube.com Another significant fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂). nih.gov Cleavage of the N,N-dimethylamino group is also a plausible fragmentation route.

Predicted Mass Spectrometry Fragmentation

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [C₁₀H₁₃NO₃S]⁺ | Molecular Ion | 227 |

| [C₉H₁₀NO₃S]⁺ | [M - CH₃]⁺ | 212 |

| [C₁₀H₁₃NO]⁺ | [M - SO₂]⁺ | 163 |

| [C₈H₈NO₂S]⁺ | [M - N(CH₃)₂]⁺ | 182 |

| [C₇H₅O]⁺ | Benzoyl cation | 105 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for "3-acetyl-N,N-dimethylbenzene-1-sulfonamide" is not publicly available, analysis of related substituted benzenesulfonamides can offer insights into its likely solid-state conformation. nih.govbirmingham.ac.uk

It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the acetyl and N,N-dimethylsulfonamide groups. The geometry around the sulfur atom would be tetrahedral. In the crystal lattice, molecules would likely be linked by weak intermolecular forces such as C-H···O hydrogen bonds involving the carbonyl and sulfonyl oxygen atoms, as well as potential π-π stacking interactions between the aromatic rings. birmingham.ac.uk

Other Spectroscopic Techniques: Optical Spectroscopy

Optical spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, can provide information about the electronic transitions within a molecule. Aromatic compounds like "3-acetyl-N,N-dimethylbenzene-1-sulfonamide" are expected to exhibit characteristic UV absorptions due to π→π* transitions of the benzene ring and n→π* transitions of the carbonyl group. The presence of the acetyl and sulfonamide substituents on the benzene ring would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The exact positions and intensities of these absorptions would be influenced by the solvent polarity.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of organic compounds. While specific DFT studies on 3-acetyl-N,N-dimethylbenzene-1-sulfonamide are not available, research on similar sulfonamide molecules allows for an informed theoretical projection.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations would be employed to determine the optimized molecular geometry of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide, predicting bond lengths, bond angles, and dihedral angles. For instance, studies on related benzenesulfonamide (B165840) derivatives have successfully used DFT methods, such as B3LYP with a 6-31G(d) basis set, to establish their molecular structures. It is anticipated that the sulfonamide group would exhibit a tetrahedral geometry around the sulfur atom. The electronic structure analysis would involve examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

A theoretical analysis of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide would likely reveal that the HOMO is localized on the benzene (B151609) ring, while the LUMO is distributed across the acetyl and sulfonamide groups, facilitating electron transfer and determining the molecule's reactivity hotspots.

Table 1: Predicted Key Geometric and Electronic Parameters for 3-acetyl-N,N-dimethylbenzene-1-sulfonamide from DFT Studies on Analogous Compounds

| Parameter | Predicted Value/Characteristic |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.65 Å |

| C-S Bond Length | ~1.77 Å |

| O-S-O Bond Angle | ~120° |

| HOMO-LUMO Energy Gap | 4-5 eV |

Note: These values are estimations based on published data for similar benzenesulfonamide derivatives and would require specific calculations for confirmation.

Noncovalent Interaction Analysis and Energy Frameworks

The study of noncovalent interactions is critical for understanding the supramolecular assembly and crystal packing of a compound. While specific data for 3-acetyl-N,N-dimethylbenzene-1-sulfonamide is unavailable, analysis of related structures indicates that interactions such as hydrogen bonds, van der Waals forces, and π-π stacking would be significant. Energy framework analysis, a computational tool used to visualize and quantify intermolecular interaction energies, would likely show that the crystal structure is stabilized by a network of these noncovalent interactions. This analysis helps in understanding the mechanical properties and stability of the crystalline material.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the conformational flexibility and intermolecular interactions of molecules in various environments.

Conformation Analysis

The conformational landscape of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide would be determined by the rotational barriers around the C-S and S-N bonds. It is expected that the molecule would adopt a conformation that minimizes steric hindrance between the acetyl and dimethylsulfonamide groups. The orientation of the N,N-dimethyl groups relative to the sulfonyl group will be a key conformational feature.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. For benzenesulfonamide derivatives, Hirshfeld surface analysis has revealed the predominance of H···H, O···H, and C···H contacts. A similar analysis for 3-acetyl-N,N-dimethylbenzene-1-sulfonamide would be expected to show a significant contribution from these interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 3-acetyl-N,N-dimethylbenzene-1-sulfonamide

| Contact Type | Predicted Contribution (%) |

| H···H | 40-50% |

| O···H/H···O | 20-30% |

| C···H/H···C | 15-25% |

| Other (S···H, N···H, etc.) | <10% |

Note: These percentages are illustrative and based on data from structurally similar compounds.

In Silico Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of a molecule. By mapping the electrostatic potential on the molecular surface, regions susceptible to electrophilic and nucleophilic attack can be identified. For 3-acetyl-N,N-dimethylbenzene-1-sulfonamide, the oxygen atoms of the acetyl and sulfonyl groups are expected to be the most electronegative regions, making them likely sites for electrophilic attack. Conversely, the aromatic ring would be susceptible to electrophilic substitution, with the directing effects of the acetyl and sulfonamide groups influencing the regioselectivity. Fukui functions and local softness indices are other computational tools that could provide more detailed insights into the local reactivity of the molecule.

Computational Studies on Reaction Mechanisms

Computational and theoretical chemistry investigations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the reaction mechanisms of sulfonamide-containing compounds. While specific computational studies on the reaction mechanisms of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide are not extensively detailed in the reviewed literature, the broader class of sulfonamides has been the subject of numerous theoretical investigations. These studies provide significant insights into the synthesis, degradation, and reactivity of the sulfonamide functional group, which are applicable to understanding the behavior of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide.

Research in this area often focuses on several key aspects of sulfonamide reactivity:

Synthesis Mechanisms: Computational models are used to explore the pathways of sulfonamide formation. For instance, the N-acylation of sulfonamides has been investigated under various conditions. nih.gov

Degradation Pathways: A significant body of research is dedicated to understanding the environmental fate of sulfonamides, which are common micropollutants. researchgate.net These studies often model the reactions of sulfonamides with reactive oxygen species like hydroxyl radicals (•OH). researchgate.net

Photolysis Mechanisms: Theoretical calculations help to uncover the mechanisms by which sulfonamides break down under the influence of light, both through direct photolysis and indirect, photosensitized processes. nih.gov

Key Findings from Computational Studies on Sulfonamides:

Degradation Mechanisms:

DFT studies on the degradation of various sulfonamide antibiotics by •OH radicals have revealed complex, multi-step reaction pathways. researchgate.netnih.gov These are often contrasted with previously assumed single-step cleavage mechanisms. nih.gov Two primary initial pathways have been identified:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the sulfonamide, typically from the amine group. researchgate.net

Electrophilic Attack: The •OH radical can add to the aromatic rings of the sulfonamide molecule. researchgate.net

Subsequent steps can include the cleavage of the critical S-N bond, hydroxylation of the parent compound, and molecular rearrangements. researchgate.net The specific pathway and its favorability are influenced by the molecular structure of the sulfonamide.

Photolysis Mechanisms:

Quantum chemical calculations have been employed to investigate the photolysis of the sulfonamide moiety. nih.gov These studies have found that the dissociation of the S-N bond is more facile in direct photolysis compared to •OH-mediated indirect photolysis. nih.gov The electronic state of the molecule (singlet vs. triplet) plays a crucial role, with the S-N bond being weaker and more reactive in the triplet state. nih.gov

Predicting Reactivity:

Computational methods are also used to predict the most likely sites of reaction in a sulfonamide molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key tool. nih.govresearchgate.net For example, in ozonation reactions, ozone molecules, acting as electrophiles, are predicted to attack the part of the sulfonamide molecule that has a large orbital contribution to the HOMO. researchgate.net

The table below summarizes key computational parameters and findings from DFT studies on various sulfonamides, which provide a framework for understanding the potential reaction mechanisms of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide.

| Study Focus | Computational Method | Key Findings | Relevance to 3-acetyl-N,N-dimethylbenzene-1-sulfonamide |

| Degradation by •OH radicals | DFT | Reaction proceeds via multi-step pathways, including H-abstraction and electrophilic addition. researchgate.net | Predicts potential environmental degradation pathways. |

| Photolysis of S-N bond | DFT | S-N bond dissociation is easier in direct photolysis and in the triplet state. nih.gov | Elucidates potential for photodegradation in aquatic environments. |

| Synthesis via Suzuki Coupling | DFT (B3LYP/6-31G(d,p)) | Used to optimize geometries and analyze FMOs to understand kinetic stability. nih.gov | Provides insight into the electronic structure and stability related to synthetic routes. |

| Ozonation Mechanisms | DFT | Primary oxidation sites can be predicted by HOMO contributions. researchgate.net | Helps predict reactivity with strong oxidants used in water treatment. |

These computational investigations underscore the power of theoretical chemistry to unravel complex reaction mechanisms at a molecular level. By applying these established methodologies, the specific reaction pathways, transition states, and product distributions for the synthesis and degradation of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide could be predicted and analyzed in future studies.

Applications and Emerging Research Frontiers

Building Block in Complex Chemical Synthesis

The bifunctional nature of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The acetyl group offers a reactive site for a variety of condensation and cyclization reactions.

For instance, the isomeric compound, 4-acetyl-N,N-dimethylbenzenesulfonamide, has been utilized as a key starting material in the synthesis of various heterocyclic derivatives. In one study, it was reacted with 2-cyanoacetohydrazide to form a hydrazono intermediate. This intermediate was then used in further reactions to construct novel pyridine, thiophene (B33073), thiazole (B1198619), chromene, and benzochromene derivatives bearing the N,N-dimethylbenzenesulfonamide moiety. This synthetic strategy highlights the potential of the acetyl group to serve as a handle for building complex ring systems. It is plausible that 3-acetyl-N,N-dimethylbenzene-1-sulfonamide could undergo similar transformations, leading to a different substitution pattern on the resulting heterocyclic products.

Table 1: Potential Heterocyclic Systems Derived from Acetyl-N,N-dimethylbenzenesulfonamides

| Starting Material | Reagents | Resulting Heterocycles |

| 4-acetyl-N,N-dimethylbenzenesulfonamide | 2-cyanoacetohydrazide, various cyclizing agents | Pyridine, Thiophene, Thiazole, Chromene, Benzochromene |

| 3-acetyl-N,N-dimethylbenzene-1-sulfonamide (projected) | Similar reagents | Substituted Pyridines, Thiophenes, Thiazoles, etc. |

The reactivity of the acetyl group allows for transformations such as:

Condensation reactions: With hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and enamines.

Cyclization reactions: To form various five- and six-membered heterocyclic rings.

Halogenation: At the alpha-carbon of the acetyl group to introduce a leaving group for further substitution.

These potential reactions underscore the utility of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide as a scaffold for generating libraries of complex molecules for various research applications, including medicinal chemistry.

Role in Catalytic System Design and Optimization

While direct applications of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide in catalytic systems are not prominently reported, its structural motifs are relevant to ligand design in catalysis. The sulfonamide group, in particular, can act as a coordinating moiety for metal centers. The design of chiral ligands containing sulfonamide groups has been a successful strategy in asymmetric catalysis.

Development of Chemical Probes and Research Tools

The development of chemical probes for studying biological systems is a rapidly advancing field. N-acyl-N-alkylsulfonamides have been explored as reactive functionalities in the design of acylation probes. These probes can be used for the targeted labeling of proteins and other biomolecules.

In a recent study, N-acyl-N-alkylsulfonamide (NASA)-containing probes were developed to target cyclin-dependent kinase 2 (CDK2). These probes consisted of a ligand to direct the probe to the target protein, an E3 ligase recruiting ligand, and the NASA functionality for covalent modification. This research demonstrates the potential of the sulfonamide scaffold in the design of sophisticated chemical tools for chemical biology research. While this study did not use 3-acetyl-N,N-dimethylbenzene-1-sulfonamide specifically, it provides a proof-of-concept for the use of related structures in the development of covalent probes. The acetyl group on the benzene (B151609) ring could serve as a point of attachment for linkers or other functional moieties in the design of such probes.

Exploration in Materials Science and Functional Molecule Design

The rigid aromatic core and the polar sulfonamide group of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide suggest its potential utility in the design of functional materials. The incorporation of sulfonamide groups into polymers and other materials can influence their physical and chemical properties, such as thermal stability, solubility, and ion-binding capacity.

The acetyl group provides a convenient handle for polymerization or for grafting the molecule onto surfaces or into polymer backbones. For example, the acetyl group could be transformed into a polymerizable group, such as an acrylate or a vinyl group, allowing for its incorporation into polymers. The resulting materials could have interesting properties due to the presence of the polar and potentially coordinating N,N-dimethylsulfonamide group.

Future Research Directions and Uncharted Territories

Development of Sustainable Synthetic Methodologies

The synthesis of sulfonamides is a well-established field, but there is a continuous drive towards greener and more efficient methods. nih.gov Future research on 3-acetyl-N,N-dimethylbenzene-1-sulfonamide should prioritize the development of sustainable synthetic routes. This could involve exploring novel catalytic systems that minimize waste and energy consumption. For instance, employing water-based green synthetic approaches could significantly enhance the environmental profile of its production. nih.gov The investigation of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, could also lead to more streamlined and economical production processes.

A comparative analysis of different synthetic strategies would be crucial in identifying the most sustainable and scalable methodology. This could be presented in a data-driven format, as illustrated in the hypothetical table below:

| Synthetic Approach | Catalyst System | Solvent | Reaction Temperature (°C) | Yield (%) | Green Chemistry Metrics (e.g., Atom Economy) |

| Conventional Method | Strong Acid/Base | Organic Solvent | High | Moderate | Low |

| Catalytic Method A | Novel Metal Catalyst | Green Solvent | Mild | High | High |

| Biocatalytic Method B | Enzyme | Aqueous Buffer | Ambient | Variable | Very High |

Investigation of Novel Reactivity Patterns

The reactivity of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide is dictated by its functional groups: the acetyl group, the N,N-dimethylsulfonamide group, and the substituted benzene (B151609) ring. Future studies should aim to explore the interplay between these groups to uncover novel reactivity patterns. For example, the acetyl group could serve as a handle for a variety of transformations, including aldol (B89426) condensations, oxidations, and reductions, leading to a diverse array of new derivatives.

Furthermore, the electronic effects of the acetyl and sulfonamide groups on the aromatic ring could facilitate unique substitution reactions. A systematic investigation of electrophilic and nucleophilic aromatic substitution reactions would provide a deeper understanding of the compound's chemical behavior. The potential for the sulfonamide group to participate in Smiles rearrangements under specific conditions also warrants investigation. researchgate.net

Advanced Mechanistic Elucidations through Integrated Approaches

A thorough understanding of reaction mechanisms is fundamental to controlling and optimizing chemical transformations. For 3-acetyl-N,N-dimethylbenzene-1-sulfonamide, future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of its reactions. researchgate.net Kinetic studies, for instance, can provide valuable data on reaction rates and orders, offering insights into the transition states of key steps.

The use of isotopic labeling, where one or more atoms in the molecule are replaced by their isotopes, can be a powerful tool for tracking the movement of atoms during a reaction. In conjunction with spectroscopic techniques such as NMR and mass spectrometry, this can provide detailed mechanistic information. Density Functional Theory (DFT) calculations can be employed to model reaction pathways and predict the energies of intermediates and transition states, complementing experimental findings. researchgate.net

Computational Design and Predictive Chemistry for New Derivatives

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with desired properties. nih.govnih.gov In the context of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide, computational approaches can be used to predict the physicochemical and biological properties of its derivatives. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can establish correlations between the chemical structure of a series of derivatives and their activities, guiding the design of more potent or selective compounds. nih.gov

Molecular docking simulations can be used to predict how these derivatives might interact with biological targets such as enzymes or receptors. nih.govazpharmjournal.com This in silico screening can help prioritize the synthesis of compounds with the highest potential for a desired biological effect, thereby accelerating the drug discovery process. nih.gov The insights gained from these computational studies can be summarized in a predictive model, as conceptualized in the table below:

| Derivative of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide | Predicted Binding Affinity (LogP) | Predicted Target Interaction | Key Structural Features for Activity |

| Derivative X | High | Strong | Specific hydrogen bond donor/acceptor |

| Derivative Y | Moderate | Moderate | Hydrophobic interactions |

| Derivative Z | Low | Weak | Steric hindrance |

By systematically exploring these future research directions, the scientific community can unlock the full potential of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide, paving the way for new discoveries and applications.

Q & A

Q. What are the standard synthetic routes for 3-acetyl-N,N-dimethylbenzene-1-sulfonamide?

The synthesis typically involves reacting a substituted aniline derivative (e.g., 3-acetylaniline) with a sulfonyl chloride under basic conditions. For example:

- Step 1 : React 3-acetylaniline with N,N-dimethylsulfamoyl chloride in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts .

- Step 2 : Purify the product via recrystallization or column chromatography. Key reagents: Sulfonyl chlorides, anhydrous solvents (e.g., dichloromethane), and bases. Yield optimization requires controlled temperatures (0–25°C) and inert atmospheres .

Q. How is the molecular structure of 3-acetyl-N,N-dimethylbenzene-1-sulfonamide characterized?

Standard techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., acetyl and dimethyl sulfonamide groups) .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of acetyl) and ~1350/1150 cm (S=O stretches of sulfonamide) .

- X-ray Crystallography : Resolves bond lengths/angles and crystal packing, as demonstrated for analogous sulfonamides (e.g., C13H10ClNO structures) .

Q. What are the common functional group transformations observed under basic conditions?

- Acetyl Group : May undergo nucleophilic attack (e.g., hydrolysis to carboxylic acid under strong bases) .

- Sulfonamide : Stable under mild conditions but can participate in alkylation or acylation reactions at the nitrogen .

- Aromatic Ring : Electrophilic substitution (e.g., nitration, halogenation) at activated positions .

Advanced Questions

Q. How can researchers resolve contradictory spectroscopic data when characterizing derivatives?

- Multi-dimensional NMR : HSQC and HMBC experiments clarify ambiguous H/C assignments, especially for overlapping aromatic signals .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas in cases of impurity interference .

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Q. What strategies are effective in designing coordination complexes using this compound as a ligand?

- Metal Selection : Transition metals (e.g., Cu, Co) preferentially bind to the sulfonamide’s nitrogen and acetyl oxygen.

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) and reflux to enhance ligand-metal coordination. Monitor via UV-Vis spectroscopy for charge-transfer bands .

- Stoichiometric Studies : Job’s method or molar ratio experiments determine binding constants .

Q. What computational methods predict the reactivity of the acetyl group in electrophilic substitutions?

- Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic/electrophilic sites via HOMO-LUMO gaps. The acetyl group’s electron-withdrawing effect directs substitutions to the meta/para positions .

- Molecular Dynamics (MD) Simulations : Assess steric effects of the dimethyl sulfonamide group on reaction pathways .

- Docking Studies : Predict interactions in biological systems (e.g., enzyme active sites) using AutoDock Vina .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent, temperature) for yield improvement .

- Analytical Cross-Validation : Combine HPLC purity data with H NMR integration to quantify byproducts .

- Biological Assays : For activity studies, employ in vitro models (e.g., microbial growth inhibition) and structure-activity relationship (SAR) analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.